molecular formula C21H25BrN4 B12762870 Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- CAS No. 103266-17-7

Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-

Cat. No.: B12762870
CAS No.: 103266-17-7
M. Wt: 413.4 g/mol
InChI Key: WXSKYCBOEIMMSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with p-bromobenzyl chloride and 2-(diethylamino)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, sodium hydroxide, ethanol as solvent.

Major Products Formed

Comparison with Similar Compounds

Properties

CAS No.

103266-17-7

Molecular Formula

C21H25BrN4

Molecular Weight

413.4 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-quinazolin-4-ylethane-1,2-diamine

InChI

InChI=1S/C21H25BrN4/c1-3-25(4-2)13-14-26(15-17-9-11-18(22)12-10-17)21-19-7-5-6-8-20(19)23-16-24-21/h5-12,16H,3-4,13-15H2,1-2H3

InChI Key

WXSKYCBOEIMMSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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